molecular formula C20H14F3N B12540286 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797048-90-9

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B12540286
CAS No.: 797048-90-9
M. Wt: 325.3 g/mol
InChI Key: XTSJDJCTVRRCPC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound with the molecular formula C20H15F2N. This compound is known for its unique structure, which includes multiple fluorine atoms and a benzonitrile group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzonitrile with 2-fluoro-4-(pent-1-en-1-yl)phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a bioactive molecule.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 2,4-Difluorobenzonitrile
  • 2,6-Difluorobenzoic acid

Uniqueness

Compared to similar compounds, 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has a unique structure that includes both ethynyl and pent-1-en-1-yl groups.

Properties

CAS No.

797048-90-9

Molecular Formula

C20H14F3N

Molecular Weight

325.3 g/mol

IUPAC Name

2,6-difluoro-4-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h4-6,8,10-12H,2-3H2,1H3

InChI Key

XTSJDJCTVRRCPC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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